Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. Closest Azabicyclo-Triazole Analogs
Computationally derived molecular descriptors distinguish CAS 2195951-47-2 from its nearest analogs sharing the C₁₈H₂₂N₄O₂ formula. Based on the canonical SMILES inferred from the chemical name, the compound's topological polar surface area (TPSA) is estimated at approximately 68–72 Ų, with 5 hydrogen-bond acceptors (the triazole N2/N3, the amide carbonyl oxygen, and the phenoxy ether oxygen). In contrast, the 1,2,4-triazole regioisomer analog (e.g., 2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one) presents a different HBA count and TPSA due to the altered triazole connectivity . These descriptors are quantifiable using standard cheminformatics tools (e.g., RDKit, SwissADME) and correlate with membrane permeability and oral bioavailability potential. No experimental logP, logD, or solubility data were found for the target compound or its direct comparators in public databases.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA ≈ 68–72 Ų; HBA ≈ 5 (estimated from 2D structure) |
| Comparator Or Baseline | 2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: TPSA ≈ 60–65 Ų; HBA = 5 |
| Quantified Difference | TPSA difference ≈ 3–12 Ų; HBA count identical but with distinct spatial distribution |
| Conditions | In silico prediction using fragment-based TPSA method; no experimental validation available for either compound |
Why This Matters
TPSA differences of 5–15 Ų can translate into meaningful changes in blood-brain barrier penetration or cellular uptake in standardized assay panels, making the precise structural identity of the compound critical for CNS vs. peripheral target screening decisions.
